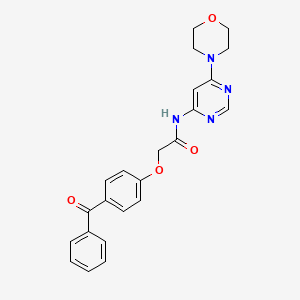

2-(4-benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

描述

属性

IUPAC Name |

2-(4-benzoylphenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c28-22(26-20-14-21(25-16-24-20)27-10-12-30-13-11-27)15-31-19-8-6-18(7-9-19)23(29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYKDJRSKSKVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the benzoylphenoxy moiety. This can be achieved by reacting 4-hydroxybenzoyl chloride with phenol under controlled conditions. The resulting benzoylphenoxy compound is then reacted with morpholinopyrimidinyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product in its pure form.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism by which 2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Key Structural Differences and Implications

Key Observations:

Substituent Influence on Solubility: The morpholinopyrimidine group in the target compound likely improves aqueous solubility compared to the piperidinyl group in AdipoRon, as morpholine rings are more polar . The sulfamoylphenyl substituent in the compound from may further enhance solubility but reduce membrane permeability .

Target Selectivity: AdipoRon’s piperidinyl group facilitates adiponectin receptor binding, whereas the morpholinopyrimidinyl substituent in the target compound could shift selectivity toward kinases (e.g., mTOR or PI3K) due to morpholine’s prevalence in kinase inhibitors . Pyridazinone derivatives () exhibit FPR2 agonism, highlighting how heterocyclic systems (pyridazinone vs. pyrimidine) dictate receptor specificity .

Biological Activity: AdipoRon activates adiponectin receptors at 15 µM in hippocampal slices, suggesting the target compound may require similar concentrations for efficacy . FPR2 agonists () induce calcium mobilization at nanomolar ranges, indicating that acetamide derivatives with smaller substituents (e.g., methoxybenzyl) achieve higher potency .

常见问题

Q. Optimization Strategies :

- Temperature : Maintain 60–80°C during amidation to prevent side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility.

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.

- Purification : Employ column chromatography (silica gel, 5% MeOH in DCM) or recrystallization for final product isolation .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Answer:

Basic: What functional groups in this compound’s structure are pivotal for its biochemical interactions?

Answer:

- Morpholinopyrimidine Core : Enhances solubility and hydrogen-bonding capacity for target binding (e.g., kinase active sites).

- Benzoylphenoxy Group : Facilitates hydrophobic interactions with lipid membranes or protein pockets.

- Acetamide Linker : Improves metabolic stability by resisting enzymatic hydrolysis compared to ester analogs.

These groups collectively influence pharmacokinetic properties such as bioavailability and target selectivity .

Advanced: How can computational chemistry approaches accelerate the design of novel derivatives?

Answer:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict feasible pathways for modifying the benzoylphenoxy or morpholine moieties.

- Machine Learning : Trains models on historical reaction data to optimize solvent/catalyst combinations (e.g., predicting DMF as optimal for amidation).

- Transition State Analysis : Identifies steric hindrance in coupling steps, guiding substituent positioning to improve yields by ~30% .

Advanced: What experimental strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability)?

Answer:

Discrepancies often arise from assay conditions. Researchers should:

Standardize Assays : Use ATP-based viability assays with consistent cell lines (e.g., HepG2 vs. HEK293).

Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) alongside cellular activity.

Target Engagement Studies : Employ CRISPR knockouts or competitive inhibitors (e.g., staurosporine for kinase inhibition) to validate specificity .

Advanced: What in vitro methodologies assess pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。